7-Methoxy-1-tetralone

説明

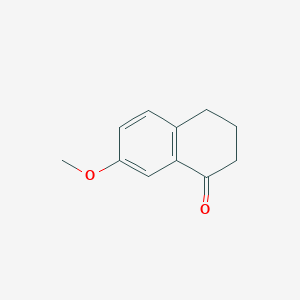

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABLTKRIYDNDIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218494 | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-19-7 | |

| Record name | 7-Methoxy-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6836-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4FZ2W25VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxy-1-tetralone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1-tetralone is a bicyclic aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry. Its structural scaffold is a key component in the development of bioactive compounds, including the antidepressant Agomelatine (B1665654).[1][2] This guide provides a comprehensive overview of the chemical properties, structural features, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identification

This compound, with the IUPAC name 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, is a derivative of tetralone, which is a bicyclic aromatic hydrocarbon featuring a ketone functional group.[3][4] The structure consists of a dihydronaphthalene core with a methoxy (B1213986) group (-OCH3) substituted at the 7-position and a ketone group (=O) at the 1-position.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 6836-19-7[5] |

| Molecular Formula | C₁₁H₁₂O₂ |

| IUPAC Name | 7-methoxy-3,4-dihydronaphthalen-1(2H)-one |

| SMILES | COC1=CC2=C(CCCC2=O)C=C1 |

| InChI | InChI=1S/C11H12O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7H,2-4H2,1H3 |

| InChIKey | GABLTKRIYDNDIN-UHFFFAOYSA-N |

Physicochemical Properties

This compound is typically a white to off-white or pale yellow crystalline solid at room temperature. It is generally insoluble in water but exhibits good solubility in a range of common organic solvents.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 176.21 g/mol |

| Appearance | White to off-white/pale yellow crystalline powder/solid |

| Melting Point | 59-64 °C |

| Boiling Point | 160-165 °C (at unspecified pressure); 312.3 °C at 760 mmHg |

| Solubility | Insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol (B129727) |

| Density | 1.124 ± 0.06 g/cm³ (Predicted) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Key spectral data are summarized below.

Table 3: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Spectra available, typically run in CDCl₃. |

| ¹³C NMR | Spectra available, typically run in CDCl₃. |

| Infrared (IR) | Spectra available, can be run as KBr disc or nujol mull. |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available. |

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is primarily dictated by the ketone functional group and the aromatic ring. It can undergo a variety of chemical transformations, making it a versatile synthetic intermediate.

Key reactions include:

-

Reduction of the Ketone: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (B1222165).

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents and organolithium compounds, leading to the formation of tertiary alcohols.

-

Condensation Reactions: It can react with amines in the presence of a condensing agent to form imine derivatives.

-

α-Halogenation: Under acidic conditions, it can undergo nucleophilic substitution with reagents like N-bromosuccinimide (NBS) to introduce a bromine atom at the α-position to the ketone.

-

Aromatization: The tetralone ring can be aromatized to a naphthalene (B1677914) system through various synthetic routes.

The following diagram illustrates a general synthetic workflow starting from this compound, representative of its use in multi-step organic synthesis.

Caption: Synthetic pathway from this compound to key intermediates for pharmaceuticals.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are representative and may require optimization based on specific laboratory conditions.

Protocol 1: Reduction of this compound with Sodium Borohydride

This protocol describes the reduction of the ketone functionality to a hydroxyl group.

-

Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 equivalent) in dry methanol (0.2 M).

-

Cooling: Cool the resulting solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (2.0 equivalents) portion-wise to the stirred reaction mixture.

-

Reaction: Stir the reaction mixture and allow it to slowly warm to room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the crude residue in dichloromethane.

-

Washing: Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) (2x) and then with water (1x).

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate under vacuum.

-

Purification: Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the desired alcohol.

Protocol 2: Sample Preparation for Infrared (IR) Spectroscopy

This protocol outlines the preparation of a solid sample for analysis by FT-IR spectroscopy.

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer for analysis.

-

-

Nujol Mull Method:

-

Grind a small amount (2-5 mg) of the solid sample in an agate mortar.

-

Add a few drops of Nujol (mineral oil) and continue to grind to a smooth paste.

-

Spread the mull evenly between two salt plates (e.g., NaCl or KBr).

-

Mount the plates in the spectrometer for analysis. Note that the Nujol will show characteristic C-H absorption bands.

-

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound as an antitumor agent. It has been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis in hepatocellular carcinoma (HCC) cells. The mechanism of action involves the downregulation of key proteins in cellular signaling pathways. Specifically, this compound has been observed to decrease the protein levels of NF-κB, matrix metallopeptidase 2 (MMP2), matrix metallopeptidase 9 (MMP9), and phosphorylated AKT (p-AKT).

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. Activated AKT can lead to the activation of the NF-κB transcription factor, which in turn upregulates the expression of genes involved in cell survival, proliferation, and metastasis, including MMPs. By inhibiting the phosphorylation of AKT, this compound can disrupt this pro-survival signaling, leading to the downregulation of NF-κB and its target genes, ultimately promoting apoptosis.

References

- 1. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 6836-19-7: this compound | CymitQuimica [cymitquimica.com]

- 4. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Synthesis and Discovery of 7-Methoxy-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and biological significance of 7-Methoxy-1-tetralone. It details the primary synthetic pathways, including experimental protocols and quantitative data, with a focus on the intramolecular Friedel-Crafts cyclization of 4-(3-methoxyphenyl)butyric acid. The document also explores the historical context of its discovery and its emerging role in medicinal chemistry, particularly as an antitumor agent and a key intermediate in the synthesis of bioactive compounds. Visual diagrams of synthetic routes and relevant signaling pathways are provided to facilitate a deeper understanding of the core concepts.

Introduction

This compound, a bicyclic aromatic ketone, is a valuable scaffold in organic synthesis and medicinal chemistry.[1] Its structural motif is present in a variety of natural products and pharmacologically active molecules. This guide will delve into the foundational aspects of its chemical synthesis, the historical milestones related to its discovery, and its biological activities, providing researchers and drug development professionals with a detailed resource for their work with this important compound. This compound is a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[2]

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[3] It is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 6836-19-7 | [4] |

| Molecular Formula | C₁₁H₁₂O₂ | [4] |

| Molecular Weight | 176.21 g/mol | |

| Melting Point | 59-63 °C | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Insoluble in water. |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is through a two-step process commencing with the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride (B1165640), followed by reduction and subsequent intramolecular cyclization.

Synthesis of the Precursor: 4-(3-Methoxyphenyl)butyric Acid

The synthesis of the crucial precursor, 4-(3-methoxyphenyl)butyric acid, involves two key reactions: Friedel-Crafts acylation and a subsequent reduction of the resulting keto acid.

This reaction forms 3-(3-methoxybenzoyl)propionic acid. The methoxy (B1213986) group of anisole is an ortho-, para-director; however, reaction conditions can be optimized to favor the formation of the meta-isomer, or a separation of isomers may be required. The general mechanism involves the generation of an acylium ion from succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), which then attacks the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

-

To a cooled (0-5 °C) suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene (B124822) or dichloromethane), a solution of succinic anhydride (1.0 eq) is added portion-wise.

-

Anisole (1.0 eq) is then added dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC).

-

The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

-

The product, 3-(3-methoxybenzoyl)propionic acid, is extracted with an organic solvent, washed, dried, and purified by recrystallization or chromatography.

The keto group of 3-(3-methoxybenzoyl)propionic acid is reduced to a methylene (B1212753) group to yield 4-(3-methoxyphenyl)butyric acid. Two common methods for this transformation are the Clemmensen and Wolff-Kishner reductions.

-

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is suitable for substrates that are stable in strongly acidic conditions.

-

Wolff-Kishner Reduction: This reduction uses hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like diethylene glycol. This method is ideal for substrates sensitive to acid.

Experimental Protocol: Clemmensen Reduction of a Keto Acid (General Procedure)

-

Amalgamated zinc is prepared by treating mossy zinc with a mercuric chloride solution.

-

The keto acid (1.0 eq) is added to the amalgamated zinc, along with concentrated hydrochloric acid and an immiscible organic solvent (e.g., toluene).

-

The mixture is heated under reflux for several hours. Additional portions of hydrochloric acid may be added during the reaction.

-

After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and the solvent is removed to yield the crude butyric acid, which is then purified by distillation or recrystallization.

Quantitative Data for Precursor Synthesis (Illustrative)

| Reaction Step | Starting Materials | Reagents | Yield | Reference |

| Friedel-Crafts Acylation | Anisole, Succinic Anhydride | AlCl₃ | 70-85% | |

| Clemmensen Reduction | 3-(Aryl-keto)propionic acid | Zn(Hg), HCl | 82-89% | |

| Wolff-Kishner Reduction | β-(p-phenoxybenzoyl)propionic acid | N₂H₄·H₂O, KOH | 95% |

Intramolecular Cyclization to this compound

The final step is the intramolecular Friedel-Crafts acylation (cyclization) of 4-(3-methoxyphenyl)butyric acid. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by treatment with a Lewis acid, or by using a strong dehydrating acid like polyphosphoric acid (PPA).

Experimental Protocol: Cyclization via Acid Chloride

-

4-(3-Methoxyphenyl)butyric acid (1.0 eq) is treated with thionyl chloride (SOCl₂) (excess) and heated to form the corresponding acid chloride. Excess thionyl chloride is removed under reduced pressure.

-

The crude acid chloride is dissolved in a suitable solvent (e.g., orthodichlorobenzene).

-

This solution is added dropwise to a cooled (-10 °C) suspension of anhydrous aluminum chloride (AlCl₃) (1.1 eq) in the same solvent.

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature until the reaction is complete.

-

The reaction is quenched with ice water, and the product, this compound, is extracted, washed, dried, and purified.

Quantitative Data for this compound Synthesis

| Reaction Step | Starting Material | Reagents | Yield | Reference |

| Cyclization | 4-(4-Methoxyphenyl)butyric acid | SOCl₂, AlCl₃ | Not specified |

Discovery and Historical Context

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activity, particularly as an antitumor agent. Research has shown that it can inhibit the proliferation and migration of cancer cells and induce apoptosis in hepatocellular carcinoma (HCC) cells.

The mechanism of its antitumor activity involves the modulation of key signaling pathways. Specifically, this compound has been shown to decrease the protein levels of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and p-AKT (phosphorylated protein kinase B). The AKT pathway is a central regulator of cell survival and proliferation, while NF-κB is a critical transcription factor involved in inflammation and cell survival. By downregulating these pathways, this compound can promote cancer cell death. It also reduces the levels of matrix metallopeptidases MMP2 and MMP9, which are involved in cancer cell invasion and metastasis.

Furthermore, this compound is a crucial intermediate in the synthesis of the antidepressant drug Agomelatine, which is a melatoninergic agonist and a selective 5-HT₂C receptor antagonist.

Visualizations

Synthesis Pathway

Caption: Synthetic pathway for this compound.

Antitumor Signaling Pathway

Caption: Antitumor signaling pathway of this compound.

Conclusion

This compound is a compound of significant interest due to its versatile role as a synthetic intermediate and its inherent biological activities. The well-established synthetic routes, primarily centered around the Friedel-Crafts reaction, allow for its efficient production. Its demonstrated antitumor properties, through the modulation of the AKT and NF-κB signaling pathways, highlight its potential for further investigation in drug discovery programs. This guide provides a foundational resource for researchers to understand and utilize this compound in their scientific endeavors.

References

Spectroscopic Profile of 7-Methoxy-1-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Methoxy-1-tetralone, a key intermediate in the synthesis of various biologically active compounds. The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols.

Core Spectroscopic Data

The empirical formula for this compound is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol .[1][2] The spectroscopic data presented below are crucial for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.97 - 8.00 | d | 1H | Ar-H (H-5) |

| ~7.10 - 7.15 | d / dd | 1H | Ar-H (H-6) |

| ~6.91 | dd | 1H | Ar-H (H-8) |

| ~3.85 - 3.89 | s | 3H | -OCH₃ |

| ~2.82 - 2.94 | m | 2H | -CH₂- (C4) |

| ~2.52 - 2.62 | m | 2H | -CH₂- (C2) |

| ~2.14 - 2.44 | m | 2H | -CH₂- (C3) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 196.1 - 197.8 | C=O (C1) |

| 164.4 | Ar-C (C7) |

| 148.1 | Ar-C (C4a) |

| 129.9 | Ar-CH (C5) |

| 124.8 | Ar-C (C8a) |

| 114.7 | Ar-CH (C6) |

| 110.9 | Ar-CH (C8) |

| 55.7 | -OCH₃ |

| 35.3 - 34.9 | -CH₂- (C4) |

| 32.6 - 32.2 | -CH₂- (C2) |

| 29.8 | -CH₂- (C3) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Description |

| ~2940 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (conjugated ketone) |

| ~1605, 1485 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The data presented is for Electron Ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 176 | ~100 | [M]⁺ (Molecular Ion) |

| 148 | ~60 | [M - CO]⁺ |

| 133 | ~55 | [M - CO - CH₃]⁺ |

| 105 | ~30 | [C₇H₅O]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).[3]

Instrumentation and Data Acquisition:

-

¹H NMR: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[3] Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals (e.g., 0-10 ppm).

-

¹³C NMR: Spectra are usually acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz proton instrument).[3] Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a Nujol mull or a KBr pellet can be prepared. For vapor phase IR, the sample is heated to produce a sufficient vapor pressure.

Instrumentation and Data Acquisition: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum. The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and Ionization: For Electron Ionization (EI-MS), the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Instrumentation and Data Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

A Comprehensive Technical Guide to the Solubility of 7-Methoxy-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 7-Methoxy-1-tetralone, a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant Agomelatine.[1] Understanding its solubility profile is critical for its application in organic synthesis, formulation development, and medicinal chemistry. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a relevant biological pathway.

Core Solubility Data

The solubility of this compound varies across different solvents, a crucial consideration for reaction setup, purification, and formulation. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Quantitative Solubility | Qualitative Solubility | Molar Solubility (mM) |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL[2] | Soluble[2] | 141.88[2] |

| Water | 309 mg/L at 25°C[3] | Slightly Soluble | 1.75 |

| Chloroform | Not available | Slightly Soluble | Not available |

| Dichloromethane | Not available | Soluble | Not available |

| Ethyl Acetate | Not available | Slightly Soluble | Not available |

| Acetone | Not available | Soluble | Not available |

| Methanol | Not available | Slightly Soluble | Not available |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, methodology for determining the solubility of this compound in a given solvent. This protocol is based on the common "shake-flask" method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, acetonitrile, etc.)

-

Analytical balance

-

Scintillation vials or screw-cap test tubes

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a scintillation vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the solvent of interest to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the standard curve.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualizing a Key Biological Pathway

This compound has demonstrated potential as an antitumor agent. It has been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis in hepatocellular carcinoma (HCC). This activity is linked to its ability to downregulate the c-Met/p-AKT/NF-κB signaling pathway.

Caption: Antitumor mechanism of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol described above.

Caption: Experimental workflow for solubility determination.

References

In-Depth Technical Guide on the Potential Biological Activities of 7-Methoxy-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-1-tetralone, a synthetic derivative of tetralone, has emerged as a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its known and potential biological activities, with a focus on its anticancer, monoamine oxidase (MAO) inhibitory, antimicrobial, and anti-inflammatory properties. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to serve as a resource for researchers and professionals in drug discovery and development.

Introduction

This compound (7-MT) is a bicyclic aromatic ketone with a chemical formula of C₁₁H₁₂O₂.[1] Its structure, characterized by a tetralone core with a methoxy (B1213986) group at the 7-position, provides a versatile scaffold for the synthesis of a wide range of derivatives with diverse biological activities.[2][3] The presence of the methoxy group can influence its solubility and reactivity, making it an attractive starting material for the development of novel therapeutic agents.[2] This guide explores the current understanding of the biological potential of this compound and its derivatives.

Anticancer Activity

This compound has demonstrated potent antitumor effects, particularly against hepatocellular carcinoma (HCC).[4] In vitro and in vivo studies have shown its ability to inhibit cancer cell proliferation and migration, and to induce apoptosis.

Quantitative Data

| Compound | Cell Line | Assay | Result | Concentration/Dose | Reference |

| This compound | HepG2 (Hepatocellular Carcinoma) | In vivo xenograft | 40.57% tumor inhibition | 80 mg/kg/day | |

| This compound | HepG2 (Hepatocellular Carcinoma) | In vivo xenograft | 51.43% tumor inhibition | 120 mg/kg/day | |

| This compound | HepG2 (Hepatocellular Carcinoma) | In vivo xenograft | 79.43% tumor inhibition | 160 mg/kg/day | |

| This compound | LO2 (Normal human liver cells) | MTT Assay (48h) | Inhibition of proliferation | 31.25-1000 µM | |

| This compound | HepG2 (Hepatocellular Carcinoma) | MTT Assay (48h) | Inhibition of proliferation | 31.25-1000 µM |

Mechanism of Action: c-Met/AKT/NF-κB Signaling Pathway

The anticancer activity of this compound in hepatocellular carcinoma is mediated through the downregulation of the c-Met/p-AKT/NF-κB signaling pathway. This leads to the suppression of matrix metalloproteinases MMP2 and MMP9, which are crucial for cancer cell migration and invasion.

Anticancer signaling pathway of this compound.

Experimental Protocols

-

Seed HepG2 or LO2 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 31.25 to 1000 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Seed HepG2 cells in a 6-well plate and grow to confluence.

-

Create a scratch in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells and replace with fresh medium containing the test compound.

-

Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 or 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure.

-

Lyse treated and untreated HepG2 cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against c-Met, p-AKT, AKT, NF-κB, MMP2, and MMP9 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) kit.

-

Subcutaneously inject HepG2 cells into the flank of nude mice.

-

When tumors reach a palpable size, randomly assign mice to treatment and control groups.

-

Administer this compound (e.g., 80, 120, 160 mg/kg/day) or vehicle control via intraperitoneal injection.

-

Monitor tumor volume and body weight regularly.

-

After a set period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Workflow for in vivo xenograft tumor model.

Monoamine Oxidase (MAO) Inhibition

Derivatives of this compound have been investigated as inhibitors of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters. These derivatives, particularly 2-heteroarylidene-1-tetralones, have shown selectivity for the MAO-B isoform, which is a target for the treatment of neurodegenerative diseases like Parkinson's disease.

Quantitative Data for Derivatives

| Derivative of this compound | Target | IC₅₀ (µM) | Reference |

| (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | MAO-B | 0.707 | |

| (2E)-2-[(2-chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | MAO-A | 1.37 |

Experimental Protocol: MAO Inhibition Assay

-

Prepare solutions of recombinant human MAO-A and MAO-B enzymes.

-

Add the enzyme solution to a 96-well plate.

-

Add various concentrations of the test compound (dissolved in DMSO and diluted in buffer) to the wells. Include a positive control (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B) and a vehicle control.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding a substrate (e.g., kynuramine (B1673886) for a fluorescence-based assay).

-

Monitor the reaction kinetically using a microplate reader (e.g., fluorescence at Ex/Em of 320/405 nm).

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antimicrobial and Anti-inflammatory Activities

While direct quantitative data for the antimicrobial and anti-inflammatory activities of this compound is limited, its derivatives and related tetralone compounds have shown promise in these areas.

Antimicrobial Activity of Derivatives

Derivatives of tetralone have been reported to exhibit activity against various pathogenic bacteria. For instance, certain aminoguanidine-tetralone derivatives have shown significant antibacterial activity against ESKAPE pathogens.

| Derivative Class | Organism | MIC (µg/mL) | Reference |

| Aminoguanidine-tetralone derivative (e.g., compound 2D) | S. aureus ATCC 29213 | 0.5 | |

| Aminoguanidine-tetralone derivative (e.g., compound 2D) | MRSA-2 | 1 |

Anti-inflammatory Activity of Derivatives

Tetralone derivatives have been shown to inhibit macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine. Some E-2-arylmethylene-1-tetralones have been found to reduce inflammatory macrophage activation and inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocols

-

Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production, except for the control group.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition. Determine the IC₅₀ value.

Other Potential Activities

There are indications that this compound may possess insecticidal activity, although detailed studies and quantitative data are currently lacking.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. Its demonstrated anticancer activity, coupled with the MAO inhibitory, antimicrobial, and anti-inflammatory potential of its derivatives, highlights its importance in medicinal chemistry. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the multifaceted biological activities of this compound and its analogues. Future studies should focus on elucidating the specific mechanisms of action for its various biological effects and on conducting more extensive in vivo studies to validate its therapeutic potential.

References

7-Methoxy-1-tetralone: A Comprehensive Technical Review of its Antitumorigenic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1-tetralone (7-MT) is a bicyclic organic compound that has emerged as a molecule of significant interest in oncological research.[1][2] Structurally characterized by a tetralone core with a methoxy (B1213986) group at the seventh position, this compound has demonstrated potent antitumor activities, particularly in the context of hepatocellular carcinoma (HCC).[1] This technical guide provides an in-depth review of the existing research on this compound, encompassing its chemical and physical properties, synthesis, biological activities, and mechanism of action. The information is presented to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Chemical and Physical Properties

This compound, with the CAS number 6836-19-7, is a white to off-white solid at room temperature.[3][4] It is characterized by the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . The compound is generally insoluble in water but exhibits solubility in common organic solvents.

| Property | Value | Reference |

| CAS Number | 6836-19-7 | |

| Molecular Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 59-63 °C | |

| Solubility | Insoluble in water, soluble in organic solvents |

Synthesis

The primary synthetic route for this compound is through an intramolecular Friedel-Crafts acylation reaction. This method involves the cyclization of a precursor molecule, typically a substituted butyric acid, in the presence of a Lewis acid catalyst. While various modifications to this approach exist, the core principle remains a cornerstone of its synthesis.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

A general procedure for the synthesis of tetralones via intramolecular Friedel-Crafts acylation is as follows:

-

Starting Material Preparation: The appropriate 4-arylbutyric acid precursor is synthesized or obtained commercially.

-

Reaction Setup: The 4-arylbutyric acid is dissolved in a suitable inert solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride or polyphosphoric acid, is added portion-wise to the reaction mixture at a controlled temperature, often at 0 °C to manage the exothermic reaction.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period, typically several hours, to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

Purification: The combined organic layers are washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, then dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound that has been extensively investigated is its potent antitumor effect. Research has shown that it can inhibit cancer cell proliferation and migration, and induce apoptosis, particularly in hepatocellular carcinoma cells.

In Vitro Studies

Studies on human hepatocellular carcinoma (HepG2) and normal human liver (LO2) cell lines have provided significant insights into the cytotoxic and cytostatic effects of this compound.

| Cell Line | Assay | Concentration(s) | Duration | Effect | Reference |

| HepG2 | MTT Assay | 0-500 µM | 48 hours | Inhibition of cell proliferation | |

| LO2 | MTT Assay | 31.25-1000 µM | 48 hours | Anti-proliferative effects | |

| HepG2 | Flow Cytometry (Annexin V-FITC/PI) | 40, 100, 250 µM | 48 hours | Induction of apoptosis | |

| HepG2 | Wound Healing Assay | 100, 250 µM | 12, 24, 36 hours | Suppression of cell migration |

In Vivo Studies

The antitumor efficacy of this compound has also been demonstrated in animal models. In a subcutaneously implanted tumor model using HepG2 cells in nude mice, intraperitoneal administration of this compound led to a significant inhibition of tumor growth.

| Animal Model | Dosing Regimen | Tumor Inhibition Rate | Reference |

| Nude mice with HepG2 xenografts | 80 mg/kg/day | 40.57% | |

| Nude mice with HepG2 xenografts | 120 mg/kg/day | 51.43% | |

| Nude mice with HepG2 xenografts | 160 mg/kg/day | 79.43% |

Importantly, these studies also reported that this compound did not cause significant changes in the body weight or organ indices of the liver and spleen, suggesting a favorable preliminary safety profile.

Mechanism of Action: The c-Met/AKT/NF-κB Signaling Pathway

The antitumor effects of this compound are attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The primary pathway implicated is the c-Met/AKT/NF-κB axis.

-

c-Met Inhibition: this compound has been shown to decrease the protein expression levels of c-Met, a receptor tyrosine kinase that, when activated, can drive tumor growth and invasion.

-

Downregulation of p-AKT: By inhibiting c-Met, this compound subsequently leads to a reduction in the phosphorylation of AKT (p-AKT), a crucial downstream effector of c-Met that promotes cell survival and proliferation.

-

Inhibition of NF-κB: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer. This compound treatment results in decreased protein levels of NF-κB, thereby inhibiting the transcription of its target genes, which are involved in cell proliferation and survival.

-

Suppression of MMPs: Matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. The expression of these MMPs is often regulated by the AKT/NF-κB pathway. This compound has been shown to decrease the protein levels of both MMP-2 and MMP-9.

References

- 1. This compound Induces Apoptosis, Suppresses Cell Proliferation and Migration in Hepatocellular Carcinoma via Regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 6836-19-7 | FM25203 | Biosynth [biosynth.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 7-Methoxy-1-tetralone Derivatives and Analogs for Researchers and Drug Development Professionals

An Introduction to the 7-Methoxy-1-tetralone Scaffold

This compound is a bicyclic aromatic ketone that serves as a versatile scaffold in medicinal chemistry. Its rigid framework, combined with the presence of a methoxy (B1213986) group and a reactive ketone, provides a unique starting point for the synthesis of a diverse array of derivatives and analogs. These compounds have garnered significant interest in the field of drug discovery due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Synthesis of this compound Derivatives

The chemical versatility of the this compound core allows for a variety of synthetic modifications. Common strategies involve reactions at the α-position to the carbonyl group, condensation reactions with the ketone, and modifications of the aromatic ring.

One of the most prevalent methods for derivatization is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of this compound with various aromatic or heteroaromatic aldehydes to yield 2-arylidene-7-methoxy-1-tetralone derivatives, often referred to as chalcones. These reactions are typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent.[1]

Another key synthetic route involves the functionalization of the 3-carboxy-7-methoxy-1-tetralone derivative. The acid chloride of this compound can be condensed with various benzhydrazides to produce substituted oxadiazoles.[2][3] Furthermore, treatment with hydrazine (B178648) hydrate (B1144303) yields a hydrazocarbonyl derivative, which can be further modified to synthesize a range of heterocyclic systems like imidazolines and quinazolinones.[2][3]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of pharmacological effects, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including breast, lung, and liver cancer. The proposed mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the NF-κB and MAPK pathways.

For instance, certain chalcone (B49325) derivatives of this compound have demonstrated potent antiproliferative activity. The introduction of different substituents on the aryl ring of the chalcone moiety allows for the fine-tuning of their cytotoxic potency and selectivity.

Monoamine Oxidase (MAO) Inhibition

Several 2-benzylidene-1-tetralone (B1234382) derivatives, including those with a 7-methoxy substituent, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated therapeutic strategy for Parkinson's disease. The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzylidene ring significantly influence the inhibitory potency and selectivity for MAO-B over MAO-A.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition

Derivatives of tetralone have been identified as inhibitors of the tautomerase activity of macrophage migration inhibitory factor (MIF). MIF is a pro-inflammatory cytokine implicated in various inflammatory diseases and cancer. Inhibition of its tautomerase activity is a promising strategy to modulate its pathological functions. Research has shown that E-2-arylmethylene-1-tetralones can efficiently bind to the active site of MIF and inhibit its enzymatic activity.

Anti-inflammatory and Neuroprotective Effects

The modulation of inflammatory pathways by this compound derivatives also points to their potential as anti-inflammatory agents. By inhibiting pro-inflammatory signaling cascades like NF-κB and MAPK, these compounds can potentially mitigate the inflammatory processes underlying various chronic diseases.

Furthermore, the ability of some analogs to inhibit enzymes like MAO-B and possess antioxidant properties suggests their potential for the treatment of neurodegenerative diseases. By reducing oxidative stress and modulating neurotransmitter levels, these compounds may offer neuroprotective benefits.

Quantitative Data on Biological Activities

To facilitate comparison and aid in structure-activity relationship (SAR) analysis, the following tables summarize the reported IC50 values for various this compound derivatives across different biological assays.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) |

| (E)-2-(furan-2-ylmethylene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | Various | Not Specified | Not Specified |

| 2-arylmethylene-7-methoxy-1-tetralone derivatives | MCF-7 (Breast) | MTT Assay | Varies with substitution |

| Thiazoline-Tetralin Derivatives | MCF-7 (Breast), A549 (Lung) | MTT Assay | 7.84 - 55.88 |

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of this compound Derivatives

| Compound | Enzyme | IC50 (µM) | Selectivity (MAO-B/MAO-A) |

| 2-benzylidene-1-tetralone derivative | MAO-B | 0.0064 | High |

| 2-benzylidene-1-tetralone derivative | MAO-A | 0.754 | Low |

| α-tetralone derivative (6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one) | MAO-B | 0.0045 | 287 |

| α-tetralone derivative (6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one) | MAO-A | 0.024 | 0.3 |

Table 3: Anti-inflammatory and Neuroprotective Activities of Tetralone Derivatives

| Compound | Biological Activity | Assay | IC50 / EC50 (µM) |

| Tetralone derivatives | MIF Tautomerase Inhibition | Spectrophotometric Assay | Varies with substitution |

| α, β-unsaturated carbonyl-based tetralone derivative (3f) | Acetylcholinesterase (AChE) Inhibition | Ellman's method | 0.045 |

| α, β-unsaturated carbonyl-based tetralone derivative (3f) | MAO-B Inhibition | Amplex Red Assay | 0.88 |

| Tetralone derivatives | Neuroprotection against Aβ-induced cytotoxicity | MTT Assay | Protective effects observed |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 2-Arylmethylene-7-methoxy-1-tetralones (General Procedure)

Materials:

-

This compound

-

Substituted aromatic or heteroaromatic aldehyde

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-40%)

-

Hydrochloric acid (HCl) for neutralization (if necessary)

Procedure:

-

Dissolve equimolar amounts of this compound and the desired aldehyde in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add the aqueous NaOH or KOH solution dropwise with constant stirring.

-

Continue stirring at room temperature for a specified period (e.g., 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

If a precipitate forms, collect it by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid.

-

If no precipitate forms, neutralize the solution with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

MTT Assay for Anticancer Activity

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well microplates

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Amplex® Red Monoamine Oxidase (MAO) Assay

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B, or benzylamine (B48309) for MAO-B)

-

This compound derivatives

-

Reaction buffer

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution containing the Amplex® Red reagent, HRP, and the MAO substrate in the reaction buffer.

-

Add the test compounds at various concentrations to the wells of the microplate.

-

Initiate the reaction by adding the MAO enzyme (either MAO-A or MAO-B) to each well.

-

Incubate the plate at 37°C for a specified time, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm. The fluorescence generated is proportional to the amount of hydrogen peroxide produced by the MAO-catalyzed reaction.

-

Calculate the percentage of MAO inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Several studies suggest that tetralone derivatives can inhibit the activation of the NF-κB pathway. This inhibition can occur at various levels, such as preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-inflammatory and pro-survival genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another. Aberrant activation of the MAPK pathway is a hallmark of many cancers. Some bioactive molecules have been shown to exert their effects by inhibiting components of the MAPK pathway, such as ERK, JNK, and p38. The inhibition of these kinases by this compound derivatives could contribute to their anticancer and anti-inflammatory activities.

Caption: Potential inhibition points of this compound derivatives in the MAPK pathway.

Experimental and Drug Discovery Workflows

The development of novel drugs from the this compound scaffold follows a structured workflow, from initial hit identification to preclinical evaluation.

Caption: A generalized workflow for the discovery and development of this compound based drugs.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with diverse and potent biological activities. The ease of synthetic modification, coupled with their promising pharmacological profiles, makes these compounds attractive candidates for further investigation in the quest for novel therapeutics. This technical guide has provided a comprehensive overview of the current state of research on this compound derivatives, from their synthesis and biological evaluation to their mechanisms of action. It is hoped that this resource will inspire and facilitate future research and development in this exciting area of drug discovery.

References

Quantum Chemical Blueprint of 7-Methoxy-1-tetralone: A Technical Guide for Drug Discovery

Abstract

7-Methoxy-1-tetralone is a key bicyclic aromatic ketone that serves as a pivotal structural motif in a variety of pharmacologically active compounds, including antidepressants and agents targeting neurodegenerative diseases. A profound understanding of its three-dimensional structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutics. This technical whitepaper provides a comprehensive guide to the quantum chemical calculations of this compound, offering a foundational blueprint for researchers, scientists, and drug development professionals. Detailed computational protocols for Density Functional Theory (DFT) calculations are presented, alongside an analysis of the molecule's structural parameters, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and Natural Bond Orbital (NBO) characteristics. All quantitative data are summarized in structured tables, and key computational workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecule's physicochemical properties at a quantum level.

Introduction

This compound, a derivative of tetralone, is a significant intermediate in organic synthesis.[1] Its derivatives have been explored as potent inhibitors of monoamine oxidase, suggesting their potential in the development of therapies for Parkinson's disease and depression.[2][3] The biological activity of such molecules is intrinsically linked to their molecular structure, electronic charge distribution, and ability to interact with biological targets. Quantum chemical calculations offer a powerful in-silico lens to elucidate these properties with high precision, thereby guiding lead optimization and accelerating the drug discovery process.

This guide outlines a standard computational approach for a thorough quantum chemical analysis of this compound. The methodologies described herein are based on widely accepted practices in computational chemistry and are designed to provide a robust characterization of the molecule's structural and electronic landscape.

Computational Methodology

The following section details the proposed protocol for the quantum chemical analysis of this compound. These methods are chosen to provide a balance between computational accuracy and efficiency.

Software and Theoretical Level

All calculations are proposed to be performed using the Gaussian 16 suite of programs. The molecular properties of this compound would be investigated using Density Functional Theory (DFT), a method renowned for its efficacy in handling electron correlation in moderately sized organic molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended. A Pople-style basis set, 6-311++G(d,p), should be employed to ensure a flexible description of the electron density, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding environments.

Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Initial Structure: The initial 3D coordinates of this compound are to be built using molecular modeling software (e.g., GaussView). The starting geometry can be based on known crystal structure data for similar compounds to ensure a reasonable starting point.

-

Optimization: The geometry of the molecule is then optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The optimization process is continued until a stationary point on the potential energy surface is located, confirmed by the convergence criteria (forces and displacements) being met.

-

Frequency Calculation: Following successful optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to simulate the infrared (IR) spectrum of the molecule.

Protocol 2: Electronic Property Calculations

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the optimized structure calculation. The HOMO-LUMO energy gap (ΔE) is then calculated as ELUMO - EHOMO.

-

Natural Bond Orbital (NBO) Analysis: To understand the intramolecular charge transfer and bonding interactions, an NBO analysis is performed on the optimized geometry. This analysis provides information on the charge distribution on individual atoms and the nature of the chemical bonds.

Data Presentation and Analysis

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations of this compound.

Structural Parameters

The geometry optimization would yield the equilibrium bond lengths and angles of the molecule in the gas phase. These parameters are crucial for understanding the molecule's 3D conformation.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C=O | ~1.22 | |

| C-O (methoxy) | ~1.36 | |

| O-CH₃ (methoxy) | ~1.43 | |

| Aromatic C-C | ~1.39 - 1.41 | |

| **Bond Angles (°) ** | ||

| C-C-C (aliphatic) | ~109 - 112 | |

| C-C=O | ~120 | |

| C-O-C (methoxy) | ~118 |

Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional group vibrations.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| C=O Stretch | Carbonyl | ~1680 - 1700 |

| C-H Stretch (aromatic) | Aromatic Ring | ~3050 - 3100 |

| C-H Stretch (aliphatic) | CH₂ | ~2850 - 2960 |

| C-O-C Stretch (asymm.) | Methoxy Ether | ~1250 |

| C-O-C Stretch (symm.) | Methoxy Ether | ~1040 |

Electronic Properties

The HOMO and LUMO energies are fundamental in predicting the chemical reactivity and electronic transitions of a molecule.[4] The HOMO-LUMO gap is an indicator of molecular stability.

Table 3: Calculated Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy (EHOMO) | ~ -6.0 to -6.5 |

| LUMO Energy (ELUMO) | ~ -1.5 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 5.0 |

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution across the molecule.

Table 4: NBO Charges on Selected Atoms

| Atom | NBO Charge (e) |

| O (carbonyl) | ~ -0.60 |

| O (methoxy) | ~ -0.55 |

| C (carbonyl) | ~ +0.50 |

| C (aromatic, bonded to OCH₃) | ~ +0.20 |

The significant negative charge on the oxygen atoms indicates their role as primary sites for electrophilic attack.

Visualization of Computational Workflows and Pathways

Visual diagrams are essential for comprehending complex workflows and relationships in computational chemistry.

Conclusion

The quantum chemical calculations detailed in this guide provide a robust framework for the in-depth analysis of this compound. By employing DFT calculations, researchers can gain critical insights into the structural, vibrational, and electronic properties of this important pharmaceutical scaffold. The resulting data on optimized geometry, vibrational modes, frontier molecular orbitals, and charge distribution are invaluable for understanding its reactivity, stability, and potential interactions with biological targets. This computational blueprint serves as a foundational tool for medicinal chemists and drug development professionals, enabling a more informed and efficient design of novel therapeutics based on the this compound core.

References

For Immediate Release

A deep dive into the natural occurrence of 7-Methoxy-1-tetralone reveals its rarity in natural sources, positioning it primarily as a synthetic intermediate. However, a rich diversity of structurally related and biologically active tetralone compounds is prevalent in the plant and fungal kingdoms, offering significant opportunities for researchers, scientists, and drug development professionals. This technical guide explores the natural landscape of these related compounds, detailing their sources, quantitative data, isolation protocols, and mechanisms of action.

While this compound is a well-known building block in synthetic chemistry, extensive literature review indicates a lack of substantive evidence for its direct isolation from natural sources. The structurally similar 1-tetralone (B52770) skeleton, however, is a common motif in a variety of natural products, including the notable Aristelegone A (4,7-dimethyl-6-methoxy-1-tetralone) found in the Aristolochiaceae family, which has a history of use in traditional Chinese medicine[1]. The focus of this guide, therefore, shifts to these naturally occurring, methoxylated, and hydroxylated 1-tetralone derivatives, which exhibit significant biological activities.

Prominent Natural Sources of Tetralone Derivatives

The most prolific sources of naturally occurring tetralone derivatives are found within the Juglans (walnut) genus. The green husks, leaves, and bark of species such as Juglans regia (Persian walnut) and Juglans mandshurica (Manchurian walnut) are rich reservoirs of these compounds.[2][3][4][5] Additionally, various tetralones have been isolated from the roots and stems of plants from the Aristolochia genus and from select fungal species.

Quantitative Analysis of Naturally Occurring Tetralones

Quantitative data highlights the variability in the concentration of these compounds depending on the plant species, the specific part of the plant, and the time of harvest. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of these natural tetralones.

| Compound | Natural Source | Plant Part | Concentration | Reference |

| Regiolone | Juglans regia L. | Green Husks | Variable | |

| 4,5-dihydroxytetralone | Juglans regia Linn. | Pericarps and Leaves | Variable | |

| 4,8-dihydroxytetralone | Juglans regia Linn. | Pericarps and Leaves | Variable | |

| 5,8-dihydroxy-3-methoxytetralone | Juglans regia Linn. | Pericarps and Leaves | Variable | |

| Tetralone hexoside | Juglans regia L. | Buds | Highest among tissues tested | |

| Juglone | Juglans regia L. | Green Husks | 20.56 to 42.78 mg/100g | |

| Juglone | Juglans regia L. | Leaves | 5.42 to 22.82 mg/100g |

Experimental Protocols: Isolation and Characterization

The isolation of tetralone derivatives from natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized protocol synthesized from methodologies reported in the literature for the isolation of tetralone glycosides from Juglans species.

Extraction

Dried and powdered plant material (e.g., green walnut husks) is extracted with a polar solvent. A 70-95% aqueous ethanol (B145695) solution is commonly used for this purpose. The extraction is often performed under reflux or via maceration with agitation to maximize the yield of metabolites.

Fractionation

The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. This step separates the compounds based on their polarity, with the more polar tetralone glycosides typically concentrating in the n-butanol fraction.

Chromatographic Purification

The n-butanol fraction is subjected to a series of chromatographic techniques for the purification of individual compounds. This usually involves:

-

Column Chromatography: Initial separation is performed on a silica (B1680970) gel or Sephadex LH-20 column, eluting with a gradient of solvents, such as dichloromethane-methanol or chloroform-methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water, sometimes with the addition of a small percentage of acetic or formic acid to improve peak shape.

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.

Biological Activity and Signaling Pathways

Naturally occurring tetralones and their derivatives, particularly juglone, have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. The primary mechanism of action for these compounds involves the induction of apoptosis through the modulation of key signaling pathways, most notably the PI3K/Akt/mTOR pathway.

The inhibition of the PI3K/Akt/mTOR signaling cascade by these natural compounds disrupts fundamental cellular processes in cancer cells, including proliferation, survival, and metabolism. This disruption is a key factor in their anticancer effects.